Exemestane

Catalog No.
S548666
CAS No.
107868-30-4
M.F
C20H24O2
M. Wt
296.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Exemestane

CAS Number

107868-30-4

Product Name

Exemestane

IUPAC Name

(8R,9S,10R,13S,14S)-10,13-dimethyl-6-methylidene-7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione

Molecular Formula

C20H24O2

Molecular Weight

296.4 g/mol

InChI

InChI=1S/C20H24O2/c1-12-10-14-15-4-5-18(22)20(15,3)9-7-16(14)19(2)8-6-13(21)11-17(12)19/h6,8,11,14-16H,1,4-5,7,9-10H2,2-3H3/t14-,15-,16-,19+,20-/m0/s1

InChI Key

BFYIZQONLCFLEV-DAELLWKTSA-N

SMILES

CC12CCC3C(C1CCC2=O)CC(=C)C4=CC(=O)C=CC34C

Solubility

Non-soluble
Freely soluble in N,N-dimethylformamide; soluble in methanol; practically insoluble in water
6.83e-03 g/L

Synonyms

6-methyleneandrosta-1,4-diene-3,17-dione, Aromasil, Aromasin, Aromasine, examestane, exemestane, FCE 24304, FCE-24304

Canonical SMILES

CC12CCC3C(C1CCC2=O)CC(=C)C4=CC(=O)C=CC34C

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC(=C)C4=CC(=O)C=C[C@]34C

Description

The exact mass of the compound Exemestane is 296.17763 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as non-solublefreely soluble in n,n-dimethylformamide; soluble in methanol; practically insoluble in waterin water, 39 mg/l at 25 °c (est)6.83e-03 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758907. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Antineoplastic Agents - Supplementary Records. It belongs to the ontological category of 3-oxo-Delta(1),Delta(4)-steroid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action

Exemestane works by irreversibly inhibiting the aromatase enzyme. Aromatase is responsible for converting androgens, like androstenedione, into estrogens in postmenopausal women. By blocking this conversion, exemestane significantly reduces circulating estrogen levels, thereby hindering the growth of estrogen-dependent breast cancers []. This mechanism makes exemestane a valuable research tool for studying the role of estrogens in various physiological processes and diseases.

Research Applications

  • Breast Cancer: Exemestane is extensively studied as part of adjuvant endocrine therapy (treatment following surgery or other primary therapies) for postmenopausal women with hormone-receptor positive breast cancer. Research focuses on its efficacy in preventing recurrence, improving survival rates, and comparing its effectiveness to other endocrine therapies [].
  • Bone Health: Estrogen plays a crucial role in bone health. Studies investigate the effects of exemestane on bone mineral density and the risk of fractures in postmenopausal women receiving exemestane therapy [].
  • Cognitive Function: Some research explores the potential impact of exemestane on cognitive function in postmenopausal women with breast cancer. This is because estrogen receptors are present in brain regions involved in memory and learning [].
  • Other Cancers: Preliminary research explores the use of exemestane in other hormone-sensitive cancers, such as endometrial cancer and aromatase-inhibitor-resistant breast cancer [, ].

Exemestane is classified as a steroidal aromatase inhibitor, specifically an irreversible one. Its chemical structure is known as 6-methylideneandrosta-1,4-diene-3,17-dione, and it is structurally related to the natural substrate 4-androstenedione. The compound functions by permanently binding to the aromatase enzyme, inhibiting its ability to convert androgens into estrogens, which is crucial for the growth of certain breast cancers . Exemestane is marketed under the trade name Aromasin.

Exemestane is generally well-tolerated, but common side effects include joint pain, hot flashes, and fatigue []. It is not recommended for pregnant or breastfeeding women due to potential fetal harm [].

The primary reaction involving exemestane is its interaction with the aromatase enzyme. Exemestane acts as a false substrate, leading to the formation of an intermediate that irreversibly binds to aromatase's active site. This results in what is termed "suicide inhibition," where the enzyme's function is permanently disabled . The compound undergoes metabolic transformations in the liver, primarily through cytochrome P450 enzymes, resulting in various metabolites that also exhibit biological activity .

Exemestane can be synthesized through several methods, often involving complex organic reactions. One common approach includes the modification of androstenedione through selective hydrogenation and oxidation processes to introduce the methylidene group at position 6 and create the characteristic double bond at position 1 . This synthetic pathway emphasizes the importance of stereochemistry and functional group transformations in achieving the desired pharmacological properties.

The primary application of exemestane is in the treatment of hormone receptor-positive breast cancer in postmenopausal women. It is typically administered after surgery or when other treatments, such as tamoxifen, have failed . Beyond oncology, research into exemestane's potential applications in other hormone-dependent conditions continues.

Exemestane's metabolism primarily involves the cytochrome P450 enzyme CYP3A4. Certain drugs that induce this enzyme, such as rifampicin and St. John's Wort, can significantly lower exemestane levels in the body, potentially compromising its effectiveness . Additionally, estrogens may counteract exemestane's effects by stimulating estrogen synthesis . Therefore, careful management of concomitant medications is essential for optimizing treatment outcomes.

Similar Compounds: Comparison with Other Aromatase Inhibitors

Exemestane belongs to a class of drugs known as aromatase inhibitors. Here’s a comparison with other similar compounds:

Compound NameTypeMechanism of ActionUnique Features
ExemestaneSteroidalIrreversibly inhibits aromataseStructurally similar to 4-androstenedione; irreversible binding
AnastrozoleNon-steroidalReversibly inhibits aromataseCompetitive inhibition; does not permanently alter enzyme function
LetrozoleNon-steroidalReversibly inhibits aromataseSimilar mechanism to anastrozole but may have different pharmacokinetics
FormestaneSteroidalIrreversibly inhibits aromatasePredecessor to exemestane; less commonly used now

Uniqueness of Exemestane: Exemestane's irreversible binding mechanism distinguishes it from non-steroidal aromatase inhibitors like anastrozole and letrozole. Its structural similarity to natural substrates allows for effective competition and inhibition of estrogen production.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

... white to slightly yellow crystalline powder

XLogP3

3.1

Hydrogen Bond Acceptor Count

2

Exact Mass

296.177630004 g/mol

Monoisotopic Mass

296.177630004 g/mol

Heavy Atom Count

22

LogP

3.7
log Kow = 2.95 (est)
3.7

Appearance

white solid powder

Melting Point

188-191 °C
155.13 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

NY22HMQ4BX

GHS Hazard Statements

Aggregated GHS information provided by 86 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H319 (54.65%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H360 (98.84%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H411 (46.51%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of advanced breast cancer in postmenopausal women whose disease has progressed following tamoxifen therapy.
FDA Label

Livertox Summary

Exemestane is a steroidal inhibitor of aromatase which effectively blocks estrogen synthesis in postmenopausal women and is used as therapy of estrogen receptor positive breast cancer, usually after resection and after failure of tamoxifen. Exemestane has been associated with a low rate of serum enzyme elevations during therapy and rare instances of clinically apparent liver injury.

Drug Classes

Antineoplastic Agents

NCI Cancer Drugs

Drug: Exemestane
US Brand Name(s): Aromasin
FDA Approval: Yes
Exemestane is approved to treat: Breast cancer that is advanced.
Breast cancer that is early stage and estrogen receptor positive.
Exemestane is used in postmenopausal women who have already been treated with tamoxifen citrate. Exemestane is also being studied in the treatment of other types of cancer.

Therapeutic Uses

Antineoplastic (hormonal).
Exemestane is indicated for the treatment of advanced breast cancer in postmenopausal women whose disease has progressed following tamoxifen therapy. /Included in US product label/
Use of exemestane in premenopausal women is not accepted. /Included in US product label/

Pharmacology

Aromatase is an enzyme that converts hormones to estrogen in the body's adrenal glands. The aromatase inhibitors (AIs) are drugs that reduce estrogen levels by blocking the action of aromatase in the adrenal glands. The selective AIs (SAIs) selectively reduce levels of estrogen without interfering with levels of other steroid hormones that are produced by the adrenal gland. Drugs in this class include anastrozole (Arimidex ™), letrozole (Femara ™) and exemestane (Aromasin ™).
Exemestane is a synthetic androgen analogue. Exemestane binds irreversibly to and inhibits the enzyme aromatase, thereby blocking the conversion of cholesterol to pregnenolone and the peripheral aromatization of androgenic precursors into estrogens. (NCI04)

MeSH Pharmacological Classification

Antineoplastic Agents

ATC Code

L - Antineoplastic and immunomodulating agents
L02 - Endocrine therapy
L02B - Hormone antagonists and related agents
L02BG - Aromatase inhibitors
L02BG06 - Exemestane

Mechanism of Action

Breast cancer cell growth may be estrogen-dependent. Aromatase (exemestane) is the principal enzyme that converts androgens to estrogens both in pre- and postmenopausal women. While the main source of estrogen (primarily estradiol) is the ovary in premenopausal women, the principal source of circulating estrogens in postmenopausal women is from conversion of adrenal and ovarian androgens (androstenedione and testosterone) to estrogens (estrone and estradiol) by the aromatase enzyme in peripheral tissues. Estrogen deprivation through aromatase inhibition is an effective and selective treatment for some postmenopausal patients with hormone-dependent breast cancer. Exemestane is an irreversible, steroidal aromatase inactivator, structurally related to the natural substrate androstenedione. It irreversibly binds to the active site causing permanent inhibition necessitating de novo synthesis to restore enzymatic function. Exemestane significantly lowers circulating estrogen concentrations in postmenopausal women, but has no detectable effect on the adrenal biosynthesis of corticosteroids or aldosterone. This reduction in serum and tumor concentrations of estrogen delays tumor growth and disease progression. Exemestane has no effect on other enzymes involved in the steroidogenic pathway up to a concentration at least 600 times higher than that inhibiting the aromatase enzyme.
... exemestane is a potent aromatase inhibitor in men and an alternative to the choice of available inhibitors...
Estrogen deprivation through aromatase inhibition is an effective and selective treatment for some postmenopausal patients with hormone-dependent breast cancer. Exemestane is an irreversible, steroidal aromatase inactivator, structurally related to the natural substrate androstenedione. It acts as a false substrate for the aromatase enzyme, and is processed to an intermediate that binds irreversibly to the active site of the enzyme causing its inactivation, an effect also known as "suicide inhibition." Exemestane significantly lowers circulating estrogen concentrations in postmenopausal women, but has no detectable effect on adrenal biosynthesis of corticosteroids or aldosterone. Exemestane has no effect on other enzymes involved in the steroidogenic pathway up to a concentration at least 600 times higher than that inhibiting the aromatase enzyme.
... Treatment with exemestane suppressed whole body aromatization from a mean pretreatment value of 2.059% to 0.042% (mean suppression of 97.9%). Plasma levels of estrone, estradiol, and estrone sulfate were found to be suppressed by 94.5%, 92.2%, and 93.2%, respectively. This is the first study revealing near total aromatase inhibition in vivo with the use of a steroidal aromatase inhibitor. The observation that exemestane is a highly potent aromatase inhibitor, together with the fact that the drug is administered p.o. and causes limited side effects, suggests that exemestane is a promising new drug for the treatment of hormone sensitive breast cancer.
... Exemestane induces aromatase degradation in a dose-responsive manner (25-200 nmol/L), and the effect can be seen in as early as 2 hours. Metabolic labeling with S(35)-methionine was used to determine the half-life (t(1/2)) of aromatase protein. In the presence of 200 nmol/L exemestane, the t(1/2) of aromatase was reduced to 12.5 hours from 28.2 hours in the untreated cells. ...

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Cytochrome P450 [EC:1.14.14.-]
CYP19A1 (ARO) [HSA:1588] [KO:K07434]

Vapor Pressure

1.1X10-6 mm Hg at 25 °C (est)

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

107868-30-4

Absorption Distribution and Excretion

42%
Following oral administration of radiolabeled exemestane, at least 42% of radioactivity was absorbed from the gastrointestinal tract. Exemestane plasma levels increased by approximately 40% after a high-fat breakfast.
The pharmacokinetics of exemestane are dose proportional after single (10 to 200 mg) or repeated oral doses (0.5 to 50 mg). Following repeated daily doses of exemestane 25 mg, plasma concentrations of unchanged drug are similar to levels measured after a single dose.
Pharmacokinetic parameters in postmenopausal women with advanced breast cancer following single or repeated doses have been compared with those in healthy, postmenopausal women. Exemestane appeared to be more rapidly absorbed in the women with breast cancer than in the healthy women, with a mean tmax of 1.2 hours in the women with breast cancer and 2.9 hours in the healthy women. After repeated dosing, the average oral clearance in women with advanced breast cancer was 45% lower than the oral clearance in healthy postmenopausal women, with corresponding higher systemic exposure. Mean AUC values following repeated doses in women with breast cancer (75.4 ng·hr/mL) were about twice those in healthy women (41.4 ng·hr/mL).
Exemestane is distributed extensively into tissues. Exemestane is 90% bound to plasma proteins and the fraction bound is independent of the total concentration. Albumin and (alpha) 1 -acid glycoprotein both contribute to the binding. The distribution of exemestane and its metabolites into blood cells is negligible.
For more Absorption, Distribution and Excretion (Complete) data for EXEMESTANE (11 total), please visit the HSDB record page.

Metabolism Metabolites

Hepatic
Exemestane is extensively metabolized, with levels of the unchanged drug in plasma accounting for less than 10% of the total radioactivity. The initial steps in the metabolism of exemestane are oxidation of the methylene group in position 6 and reduction of the 17-keto group with subsequent formation of many secondary metabolites. Each metabolite accounts only for a limited amount of drug-related material. The metabolites are inactive or inhibit aromatase with decreased potency compared with the parent drug. One metabolite may have androgenic activity. Studies using human liver preparations indicate that cytochrome P-450 3A4 (CYP 3A4) is the principal isoenzyme involved in the oxidation of exemestane.

Wikipedia

Exemestane
Citrinin

Drug Warnings

Adverse events of any cause observed in the overall clinical trials program (N=1058) in 5% or greater of patients treated with exemestane 25 mg once daily but not in the comparative study included pain at tumor sites (8%), asthenia (6%) and fever (5%). Adverse events of any cause reported in 2% to 5% of all patients treated with exemestane 25 mg in the overall clinical trials program but not in the comparative study included chest pain, hypoesthesia, confusion, dyspepsia, arthralgia, back pain, skeletal pain, infection, upper respiratory tract infection, pharyngitis, rhinitis, and alopecia.
Less frequent adverse events of any cause (from 2% to 5%) reported in the comparative study for patients receiving /exemestane/ 25 mg once daily were fever, generalized weakness, paresthesia, pathological fracture, bronchitis, sinusitis, rash, itching, urinary tract infection, and lymphedema.
Other adverse effects occurring in at least 5%, regardless of causality, include mental depression, pain, insomnia, anxiety, dyspnea, dizziness, headache, edema, vomiting, abdominal pain, anorexia, cough, flu-like symptoms, hypertension, and constipation.
Lymphocytopenia grade 3 or 4 was also reported in 20% of patients; however, 89% of these patients had a preexisting lower-grade lymphopenia, and 40% either recovered or improved to a lesser severity lymphopenia during exemestane. Patients did not experience a significant increase in viral infections, and no opportunistic infections were observed.
For more Drug Warnings (Complete) data for EXEMESTANE (11 total), please visit the HSDB record page.

Biological Half Life

24 hours
Following oral administration to healthy postmenopausal women, exemestane is rapidly absorbed. After maximum plasma concentration is reached, levels decline polyexponentially with a mean terminal half-life of about 24 hours.
... The terminal half-life was 8.9 hr. Maximal estradiol suppression of 62 +/- 14% was observed at 12 hr.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Storage Conditions

Store at 25 °C (77 °F); excursions permitted to 15 to 30 °C (59 to 86 °F). Store in a well-closed container, unless otherwise specified by manufacturer.

Interactions

Co-medications that induce CYP 3A4 (e.g., phenytoin, carbamazepine, phenobarbital, or St. John's wort) may significantly decrease exposure to exemestane. Dose modification is recommended for patients who are also receiving a potent CYP 3A4 inducer.
In a pharmacokinetic interaction study of 10 healthy postmenopausal volunteers pretreated with potent CYP 3A4 inducer rifampicin 600 mg daily for 14 days followed by a single dose of exemestane 25 mg, the mean plasma C max and AUC 0-(infinity) of exemestane were decreased by 41% and 54%, respectively.
Estrogenic agents /have a/ potential pharmacodynamic interaction /with concurrent administration of exemestane. Co-administration produces/ antagonistic pharmacologic effects.

Dates

Modify: 2023-08-15
1. Goss PE, Ingle JN, Pritchard KI, Ellis MJ, Sledge GW, Budd GT, Rabaglio M, Ansari RH, Johnson DB, Tozer R, D'Souza DP, Chalchal H, Spadafora S, Stearns V, Perez EA, Liedke PE, Lang I, Elliott C, Gelmon KA, Chapman JA, Shepherd LE. Exemestane versus anastrozole in postmenopausal women with early breast cancer: NCIC CTG MA.27--a randomized controlled phase III trial. J Clin Oncol. 2013 Apr 10;31(11):1398-404. doi: 10.1200/JCO.2012.44.7805. Epub 2013 Jan 28. PMID: 23358971; PMCID: PMC3612593.

2. Burris HA 3rd, Lebrun F, Rugo HS, Beck JT, Piccart M, Neven P, Baselga J, Petrakova K, Hortobagyi GN, Komorowski A, Chouinard E, Young R, Gnant M, Pritchard KI, Bennett L, Ricci JF, Bauly H, Taran T, Sahmoud T, Noguchi S. Health-related quality of life of patients with advanced breast cancer treated with everolimus plus exemestane versus placebo plus exemestane in the phase 3, randomized, controlled, BOLERO-2 trial. Cancer. 2013 May 15;119(10):1908-15. doi: 10.1002/cncr.28010. Epub 2013 Mar 15. Erratum in: Cancer. 2019 Apr 15;125(8):1387-1388. PMID: 23504821.

3. Bartlett JM, Bloom KJ, Piper T, Lawton TJ, van de Velde CJ, Ross DT, Ring BZ, Seitz RS, Beck RA, Hasenburg A, Kieback D, Putter H, Markopoulos C, Dirix L, Seynaeve C, Rea D. Mammostrat as an immunohistochemical multigene assay for prediction of early relapse risk in the tamoxifen versus exemestane adjuvant multicenter trial pathology study. J Clin Oncol. 2012 Dec 20;30(36):4477-84. doi: 10.1200/JCO.2012.42.8896. Epub 2012 Oct 8. PMID: 23045591.

4. Campone M, Bachelot T, Gnant M, Deleu I, Rugo HS, Pistilli B, Noguchi S, Shtivelband M, Pritchard KI, Provencher L, Burris HA 3rd, Hart L, Melichar B, Hortobagyi GN, Arena F, Baselga J, Panneerselvam A, Héniquez A, El-Hashimyt M, Taran T, Sahmoud T, Piccart M. Effect of visceral metastases on the efficacy and safety of everolimus in postmenopausal women with advanced breast cancer: subgroup analysis from the BOLERO-2 study. Eur J Cancer. 2013 Aug;49(12):2621-32. doi: 10.1016/j.ejca.2013.04.011. Epub 2013 Jun 1. PMID: 23735704.

5. van de Water W, Seynaeve C, Bastiaannet E, Markopoulos C, Jones SE, Rea D, Hasenburg A, Putter H, Hille ET, Paridaens R, de Craen AJ, Westendorp RG, van de Velde CJ, Liefers GJ. Elderly postmenopausal patients with breast cancer are at increased risk for distant recurrence: a tamoxifen exemestane adjuvant multinational study analysis. Oncologist. 2013;18(1):8-13. doi: 10.1634/theoncologist.2012-0315. Epub 2012 Dec 20. PMID: 23263290; PMCID: PMC3556260.

Explore Compound Types